(2S)-2-aminobutane-1,4-diol hydrochloride
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Description
(2S)-2-aminobutane-1,4-diol hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO2 and its molecular weight is 141.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Immunomodulatory Potential
A study by Kiuchi et al. (2000) explored the synthesis and evaluation of various 2-substituted 2-aminopropane-1,3-diols, including (2S)-2-aminobutane-1,4-diol hydrochloride, for their immunosuppressive effects. These compounds showed potential as immunosuppressive drugs for organ transplantation due to their lymphocyte-decreasing effect (Kiuchi et al., 2000).
Analytical Applications in Pharmaceuticals
De Marco et al. (1989) reported a high-performance liquid chromatographic assay for the determination of 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate, a structurally related compound, in pharmaceutical forms. This research highlights the relevance of this compound in analytical methodologies (De Marco et al., 1989).
Biocatalysis in Amino Alcohol Synthesis
Smith et al. (2010) described a biocatalytic approach for synthesizing chiral amino alcohols, emphasizing the importance of this compound in the context of green chemistry and pharmaceutical intermediates (Smith et al., 2010).
Agricultural Applications
Scudamore (1980) investigated the use of 2-aminobutane, a related compound, for controlling potato-tuber diseases. This study indicates potential agricultural applications of this compound in disease control (Scudamore, 1980).
Synthesis of Enantiomers
Dunlap et al. (2008) developed an efficient synthesis of (2R,3S) and (2S,3R)-4-aminobutane-1,2,3-triol, demonstrating the potential of this compound in stereochemistry and organic synthesis (Dunlap et al., 2008).
Pharmacokinetics in Drug Development
Meno-Tetang et al. (2006) focused on the pharmacokinetics of FTY720, a compound structurally related to this compound, highlighting its significance in drug metabolism and disposition studies (Meno-Tetang et al., 2006).
Properties
IUPAC Name |
(2S)-2-aminobutane-1,4-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAFQSSEKNVPOI-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.